4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023909
InChI: InChI=1S/C13H7ClF3NO.ClH/c14-12(19)8-3-4-10(9-2-1-5-18-7-9)11(6-8)13(15,16)17;/h1-7H;1H
SMILES:
Molecular Formula: C13H8Cl2F3NO
Molecular Weight: 322.11 g/mol

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride

CAS No.:

Cat. No.: VC18023909

Molecular Formula: C13H8Cl2F3NO

Molecular Weight: 322.11 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride -

Specification

Molecular Formula C13H8Cl2F3NO
Molecular Weight 322.11 g/mol
IUPAC Name 4-pyridin-3-yl-3-(trifluoromethyl)benzoyl chloride;hydrochloride
Standard InChI InChI=1S/C13H7ClF3NO.ClH/c14-12(19)8-3-4-10(9-2-1-5-18-7-9)11(6-8)13(15,16)17;/h1-7H;1H
Standard InChI Key RBWPNHJIHCNWGX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features a benzoyl chloride scaffold substituted at the 3-position with a trifluoromethyl group (-CF₃) and at the 4-position with a pyridin-3-yl moiety. The hydrochloride salt formation stabilizes the reactive acyl chloride, enhancing its handling properties. X-ray crystallographic studies of related benzoyl chloride derivatives reveal planar aromatic systems with dihedral angles between substituents typically exceeding 170°, suggesting minimal steric hindrance .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight322.11 g/mol
Density~1.5 g/cm³ (estimated)
Boiling Point>200°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMF)

The trifluoromethyl group contributes to increased lipophilicity (logP ≈ 2.8, predicted), facilitating membrane permeability in bioactive derivatives .

Synthesis and Manufacturing

Reaction Pathways

Industrial-scale synthesis typically proceeds via Friedel-Crafts acylation:

  • Trifluoromethylation: 3-Bromobenzoyl chloride undergoes halogen exchange with CuCF₃ to install the -CF₃ group.

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling attaches the pyridin-3-yl boronic acid under Pd catalysis .

  • Hydrochloride Formation: Treatment with HCl gas in anhydrous ether yields the stable hydrochloride salt .

Reaction conditions critical for optimizing yield (>75%):

  • Temperature: 80–100°C for coupling steps

  • Solvent: Tetrahydrofuran (THF)/water mixtures (3:1 v/v)

  • Catalysts: Pd(PPh₃)₄ (2 mol%) with K₂CO₃ base

Purification and Analysis

Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Purity verification uses:

  • HPLC: >98% purity (C18 column, acetonitrile/0.1% TFA mobile phase)

  • NMR: Distinct ¹H signals at δ 8.85 (pyridine H-2), 8.54 (pyridine H-6), and 7.82 ppm (benzoyl H-4)

Reactivity and Derivative Formation

Acylation Reactions

The benzoyl chloride group undergoes nucleophilic substitution with:

  • Amines: Forms amides (e.g., R-NHCO-C₆H₃(CF₃)-C₅H₄N) in >90% yield using DIPEA in DCM

  • Alcohols: Produces esters under Steglich conditions (DMAP, EDCI)

  • Thiols: Generates thioesters in pyridine at 0°C

Heterocyclic Annulation

Reaction with o-phenylenediamines in refluxing toluene yields benzimidazole derivatives, a privileged scaffold in kinase inhibitors . Representative transformation:

C13H8Cl2F3NO+C6H8N2ΔC19H12F3N3O+2HCl\text{C}_{13}\text{H}_8\text{Cl}_2\text{F}_3\text{NO} + \text{C}_6\text{H}_8\text{N}_2 \xrightarrow{\Delta} \text{C}_{19}\text{H}_{12}\text{F}_3\text{N}_3\text{O} + 2\text{HCl}

Pharmaceutical Applications

Prodrug Development

The acyl chloride serves as a prodrug linker, enabling controlled release of pyridine-containing therapeutics. Conjugation with dexamethasone via amide bond demonstrated sustained anti-inflammatory activity in murine models .

Kinase Inhibitor Scaffolds

Molecular docking studies predict strong binding (ΔG < -9 kcal/mol) to EGFR kinase when incorporated into 4-anilinoquinazoline derivatives. Key interactions:

  • Pyridine N coordinates Mg²⁺ in ATP-binding pocket

  • CF₃ group fills hydrophobic back pocket

Hazard CategoryGHS Classification
CorrosivityCategory 1B (Skin corrosion)
Acute ToxicityCategory 3 (Oral)
SensitizationCategory 1B (Skin sensitizer)

Personal protective equipment (PPE) requirements:

  • Butyl rubber gloves

  • Face shield with acid-resistant apron

  • Local exhaust ventilation

Spill Management

  • Neutralize with sodium bicarbonate (1:2 molar ratio)

  • Adsorb using vermiculite

  • Dispose as hazardous waste (UN 3261, Packing Group II)

Future Research Directions

Continuous Flow Synthesis

Microreactor technology could enhance safety during exothermic acylation steps, potentially increasing throughput to >5 kg/day .

Targeted Drug Delivery

Conjugation to monoclonal antibodies (e.g., anti-HER2) via lysine residues may enable tumor-selective drug release. Preliminary in vitro studies show 3-fold increased cytotoxicity vs. non-targeted analogs.

Materials Science Applications

Thin films prepared via chemical vapor deposition (CVD) exhibit dielectric constants <2.5, suggesting utility in next-generation microelectronics .

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